Reduced Hydrolysis Rate Compared to 4-Morpholinoaniline and N,N-Diethyl-p-phenylenediamine
The electrochemical oxidation of para-diamine derivatives generates p-quinonediimine intermediates, which undergo hydrolysis. A comparative DFT study revealed that the 2,5-diethoxy-4-morpholinoaniline scaffold exhibits a significantly slower hydrolysis rate than its analogs, N,N-diethyl-p-phenylenediamine and 4-morpholinoaniline [1]. This difference is attributed to variations in the N=C bond order (Wiberg Bond Index) of the electrogenerated p-quinonediimines, a computational parameter that correlates with susceptibility to nucleophilic attack by water. The study confirms that the structural modification directly impacts reaction kinetics, making this compound uniquely suited for applications requiring controlled oxidation and subsequent reactions [1].
| Evidence Dimension | Hydrolysis Reaction Rate of Electrogenerated p-Quinonediimine |
|---|---|
| Target Compound Data | Significantly slower hydrolysis rate |
| Comparator Or Baseline | N,N-diethyl-p-phenylenediamine and 4-morpholinoaniline |
| Quantified Difference | Rate strongly depends on N=C bond order (WBI) differences; 2,5-diethoxy substitution confers reduced rate. |
| Conditions | Electrochemical oxidation in acidic solution; DFT calculations (B3LYP/6-311+G(p,d)) |
Why This Matters
A slower hydrolysis rate provides greater control over subsequent synthetic steps, minimizing unwanted side reactions and improving yield for target molecules like sulfonamides.
- [1] Nematollahi, D., et al. Efficient Factors on the Hydrolysis Reaction Rate of Some Para-diamines Derivatives: Experimental and Theoretical Studies. 2015. View Source
